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Compound of Interest |

Compound Name: Hydroxydiethylphenamine
CAS No.: 13073-96-6
Cat. No.: B1663606
- 7

Technical Monograph:
Hydroxydiethylphenamine (Decloxizine)

Properties, Synthesis, and Pharmacological Profile

Executive Summary

Hydroxydiethylphenamine, chemically known as Decloxizine (often as the dihydrochloride
salt, CAS: 13073-96-6), is a piperazine-class pharmaceutical compound.[1][2][3] While it
functions therapeutically as a potent histamine H1-receptor antagonist with bronchodilatory
properties, it is equally critical in the pharmaceutical industry as a defined impurity (Impurity B)
in the synthesis of Hydroxyzine and Cetirizine.

This guide provides a comprehensive technical analysis of Hydroxydiethylphenamine,
covering its molecular architecture, synthesis pathways, pharmacological mechanism, and
analytical profiling for quality control in drug development.

Chemical Identity & Molecular Architecture

Hydroxydiethylphenamine belongs to the diphenylmethylpiperazine class. Its structure is
characterized by a central piperazine ring substituted at the N1 position with a benzhydryl
(diphenylmethyl) group and at the N4 position with a 2-(2-hydroxyethoxy)ethyl chain.
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Nomenclature & Identifiers

Parameter Detail

Common Name Hydroxydiethylphenamine; Decloxizine

2-[2-[4-(diphenylmethyl)piperazin-1-

IUPAC Name

yllethoxy]ethanol

13073-96-6 (Dihydrochloride); 3733-63-9 (Free
CAS Number

base)
Molecular Formula C21H28N202[1][4][5]1[6][71[8][9] - 2HCI (Salt form)

] 413.38 g/mol (Dihydrochloride); 340.46 g/mol

Molecular Weight

(Free base)
Structural Class Benzhydrylpiperazine derivative

Structural Analysis

The molecule shares the pharmacophore of first-generation antihistamines but possesses a
unique hydrophilic tail:

 Lipophilic Domain: The diphenylmethyl group provides high affinity for the H1 receptor's
hydrophobic pocket.

e Basic Core: The piperazine ring acts as the proton-accepting moiety essential for receptor
binding (pKa ~8.0-9.0).

» Hydrophilic Tail: The ethoxy-ethanol side chain increases water solubility compared to
analogs like cyclizine, influencing its pharmacokinetic distribution and renal excretion.

Physicochemical Properties[2][5][7][10][11][12][13]

Understanding the physical behavior of Hydroxydiethylphenamine is vital for formulation and
impurity tracking.
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Property Value | Characteristic

Appearance White to off-white crystalline powder

Highly soluble in water (>50 mg/mL); soluble in

Solubility ) )
methanol; sparingly soluble in acetone.
] ] 245-250 °C (Decomposition, Dihydrochloride
Melting Point
salt)
K ~8.3 (piperazine nitrogen), ~4.5 (second
a
P nitrogen)
o Moderately hygroscopic; requires storage under
Hygroscopicity )
desiccant.
- Stable under ambient conditions. Sensitive to
Stability

strong oxidizers.

Pharmacological Mechanism[7][10][11][13][14]

Hydroxydiethylphenamine functions primarily as an inverse agonist/antagonist at the
Histamine H1 receptor. By stabilizing the inactive conformation of the Gg-coupled H1 receptor,
it prevents the histamine-induced inflammatory cascade.

Mechanism of Action (H1 Blockade)

» Receptor Binding: Competes with histamine for the transmembrane binding pocket of the H1
receptor.

 Signaling Inhibition: Blocks the Gg/11-mediated activation of Phospholipase C (PLC),
preventing the hydrolysis of PIP2 into IP3 and DAG.

o Downstream Effect: Reduces intracellular Calcium (Ca2*) release, inhibiting smooth muscle
contraction (bronchoconstriction) and vascular permeability (edema).

Secondary Effects

e Bronchodilation: In specific formulations (e.g., compound tablets with bronchodilators), it
contributes to airway relaxation, likely through anticholinergic (M3 blockade) activity common

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1663606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

to this chemical class.

e Microcirculation: Some clinical data suggests mild anti-platelet aggregation activity,
potentially via phosphodiesterase inhibition, though this is secondary to its antihistaminic
profile.

Signaling Pathway Diagram

The following diagram illustrates the blockade of the H1 signaling cascade by
Hydroxydiethylphenamine.
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Caption: Inhibition of the Histamine H1-Gqg-PLC signaling cascade by
Hydroxydiethylphenamine.

Synthesis & Manufacturing Protocol

For researchers using Hydroxydiethylphenamine as a reference standard (Impurity B),
synthesis via alkylation is the standard route.

Retrosynthetic Analysis

The molecule is assembled by coupling 1-(diphenylmethyl)piperazine (Benzhydrylpiperazine)
with 2-(2-chloroethoxy)ethanol.

Laboratory Scale Synthesis Protocol

Reagents:

1-(Diphenylmethyl)piperazine (1.0 eq)

2-(2-Chloroethoxy)ethanol (1.2 eq)

Potassium Carbonate (K2COs, 2.0 eq)

Potassium lodide (KI, catalytic amount)

Solvent: Toluene or DMF[7]

Step-by-Step Methodology:

o Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 1-
(diphenylmethyl)piperazine in 100 mL of Toluene.

o Base Addition: Add 11.0 g of anhydrous K2COs and 0.5 g of KI. Stir for 15 minutes at room
temperature.

o Alkylation: Dropwise add 2-(2-chloroethoxy)ethanol (6.0 g) over 20 minutes.

e Reflux: Heat the mixture to reflux (110°C) and maintain for 12—16 hours. Monitor reaction
progress via TLC (Mobile phase: DCM/MeOH 9:1).
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o Work-up: Cool to room temperature. Filter off inorganic salts. Wash the filtrate with water (3 x
50 mL).

e Salt Formation: Dry the organic layer over Na2SOa. Bubble dry HCI gas into the toluene
solution (or add ethanolic HCI) to precipitate the dihydrochloride salt.

 Purification: Recrystallize the crude solid from Isopropanol/Ethanol to yield pure
Hydroxydiethylphenamine dihydrochloride.

Synthesis Workflow Diagram

1-(Diphenylmethyl)
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Caption: Synthetic pathway for Hydroxydiethylphenamine via N-alkylation.

Analytical Profiling (Quality Control)

As "Impurity B" in Hydroxyzine monographs (EP/USP), precise detection is required.

HPLC Method (Standard Protocol)

e Column: C18 (e.g., 250 mm x 4.6 mm, 5 um).
e Mobile Phase:
o Buffer: 0.01 M Phosphate buffer (pH 3.0).

o Organic: Acetonitrile.[10]
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o Gradient: 70:30 (Buffer:ACN) to 40:60 over 20 mins.

e Flow Rate: 1.0 mL/min.
e Detection: UV at 230 nm (Absorption max of benzhydryl group).

o Retention Time: Typically elutes before Hydroxyzine due to the more polar ethoxy-ethanol
chain compared to the ethoxy-ethoxy-ethanol chain of Hydroxyzine.

Mass Spectrometry (ESI+)

e Parent lon: [M+H]* = 341.2 m/z (Free base).
e Major Fragments:
o m/z 167 (Diphenylmethyl cation) — Characteristic of benzhydryl derivatives.

o m/z 201 (Chlorobenzhydryl) — Absent (Distinguishes from Cetirizine/Hydroxyzine
impurities containing CI).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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. echemi.com [echemi.com]

. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]

. echemi.com [echemi.com]

. Antiallergic drugs | lookchem [lookchem.com]

. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]
. Daunorubicin hydrochloride | 23541-50-6 [chemicalbook.com]

. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]

. Daunorubicin hydrochloride | 23541-50-6 [chemicalbook.com]
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. echemi.com [echemi.com]
e 10. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]

e To cite this document: BenchChem. [understanding the basic properties of
Hydroxydiethylphenamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663606#understanding-the-basic-properties-of-
hydroxydiethylphenamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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